3-(1-(2-((4-fluorophenyl)thio)acetyl)piperidin-3-yl)quinazolin-4(3H)-one
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Overview
Description
3-(1-(2-((4-fluorophenyl)thio)acetyl)piperidin-3-yl)quinazolin-4(3H)-one is a complex organic compound that features a quinazolinone core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-(2-((4-fluorophenyl)thio)acetyl)piperidin-3-yl)quinazolin-4(3H)-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Fluorophenyl Group: The 4-fluorophenyl group is introduced via a nucleophilic substitution reaction.
Formation of the Quinazolinone Core: The quinazolinone core is formed through a condensation reaction involving an appropriate amine and a carbonyl compound.
Thioacetylation: The thioacetyl group is introduced through a thioesterification reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
3-(1-(2-((4-fluorophenyl)thio)acetyl)piperidin-3-yl)quinazolin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce or replace functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halides (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while substitution reactions may yield a variety of substituted quinazolinone derivatives.
Scientific Research Applications
3-(1-(2-((4-fluorophenyl)thio)acetyl)piperidin-3-yl)quinazolin-4(3H)-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activity, including its interactions with biological targets.
Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of diseases such as cancer and neurological disorders.
Industry: It may be used in the development of new materials or as a precursor in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 3-(1-(2-((4-fluorophenyl)thio)acetyl)piperidin-3-yl)quinazolin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 3-(1-(2-((4-chlorophenyl)thio)acetyl)piperidin-3-yl)quinazolin-4(3H)-one
- 3-(1-(2-((4-methylphenyl)thio)acetyl)piperidin-3-yl)quinazolin-4(3H)-one
- 3-(1-(2-((4-bromophenyl)thio)acetyl)piperidin-3-yl)quinazolin-4(3H)-one
Uniqueness
3-(1-(2-((4-fluorophenyl)thio)acetyl)piperidin-3-yl)quinazolin-4(3H)-one is unique due to the presence of the 4-fluorophenyl group, which can influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability and alter its interactions with biological targets, potentially leading to improved therapeutic properties compared to similar compounds with different substituents.
Properties
IUPAC Name |
3-[1-[2-(4-fluorophenyl)sulfanylacetyl]piperidin-3-yl]quinazolin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20FN3O2S/c22-15-7-9-17(10-8-15)28-13-20(26)24-11-3-4-16(12-24)25-14-23-19-6-2-1-5-18(19)21(25)27/h1-2,5-10,14,16H,3-4,11-13H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHXHTCKLCVCABY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)CSC2=CC=C(C=C2)F)N3C=NC4=CC=CC=C4C3=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20FN3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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